molecular formula C5H9NO5 B164654 2-(2-Oxo-2-hydroxyethyl)-D-serine CAS No. 134234-61-0

2-(2-Oxo-2-hydroxyethyl)-D-serine

Cat. No. B164654
M. Wt: 163.13 g/mol
InChI Key: YGLOQRWELYMJBX-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Oxo-2-hydroxyethyl)-D-serine, also known as OPHSER, is a non-proteinogenic amino acid that has been synthesized and extensively studied in recent years. It has gained significant attention due to its potential applications in scientific research, particularly in the field of neuroscience. OPHSER has been found to exhibit a range of biological activities, including the ability to modulate neurotransmitter release and synaptic plasticity.

Mechanism Of Action

The exact mechanism of action of 2-(2-Oxo-2-hydroxyethyl)-D-serine is not fully understood. However, it is believed to act as a modulator of neurotransmitter release by binding to presynaptic receptors. This binding leads to the activation of intracellular signaling pathways, which ultimately regulate the release of neurotransmitters. 2-(2-Oxo-2-hydroxyethyl)-D-serine has also been shown to enhance synaptic plasticity by increasing the expression of synaptic proteins and promoting the formation of new synapses.

Biochemical And Physiological Effects

2-(2-Oxo-2-hydroxyethyl)-D-serine has been found to exhibit several biochemical and physiological effects. It has been shown to modulate the release of several neurotransmitters, including glutamate, GABA, and acetylcholine. In addition, 2-(2-Oxo-2-hydroxyethyl)-D-serine has been shown to enhance synaptic plasticity, which is critical for learning and memory processes. 2-(2-Oxo-2-hydroxyethyl)-D-serine has also been found to exhibit antioxidant activity and may have potential applications in the treatment of oxidative stress-related disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(2-Oxo-2-hydroxyethyl)-D-serine in lab experiments is its ability to modulate neurotransmitter release and enhance synaptic plasticity. This makes it a valuable tool for studying the underlying mechanisms of learning and memory processes. However, one of the limitations of using 2-(2-Oxo-2-hydroxyethyl)-D-serine is its relatively high cost compared to other amino acids. In addition, the synthesis of 2-(2-Oxo-2-hydroxyethyl)-D-serine can be challenging and requires specialized equipment and expertise.

Future Directions

There are several potential future directions for research on 2-(2-Oxo-2-hydroxyethyl)-D-serine. One area of interest is the development of 2-(2-Oxo-2-hydroxyethyl)-D-serine-based therapeutics for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the investigation of the underlying mechanisms of 2-(2-Oxo-2-hydroxyethyl)-D-serine's effects on neurotransmitter release and synaptic plasticity. Additionally, the development of more efficient and cost-effective methods for synthesizing 2-(2-Oxo-2-hydroxyethyl)-D-serine could lead to increased use in scientific research.

Synthesis Methods

2-(2-Oxo-2-hydroxyethyl)-D-serine can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. One of the most commonly used methods involves the reaction of L-serine with pyruvate in the presence of a transaminase enzyme. This reaction produces 2-(2-Oxo-2-hydroxyethyl)-D-serine and alanine as byproducts. The resulting 2-(2-Oxo-2-hydroxyethyl)-D-serine can then be purified using various chromatographic techniques.

Scientific Research Applications

2-(2-Oxo-2-hydroxyethyl)-D-serine has been extensively studied for its potential applications in neuroscience research. It has been found to modulate the release of several neurotransmitters, including glutamate, GABA, and acetylcholine. In addition, 2-(2-Oxo-2-hydroxyethyl)-D-serine has been shown to enhance synaptic plasticity, which is critical for learning and memory processes. These findings suggest that 2-(2-Oxo-2-hydroxyethyl)-D-serine may have therapeutic potential for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

properties

CAS RN

134234-61-0

Product Name

2-(2-Oxo-2-hydroxyethyl)-D-serine

Molecular Formula

C5H9NO5

Molecular Weight

163.13 g/mol

IUPAC Name

(2R)-2-amino-2-(hydroxymethyl)butanedioic acid

InChI

InChI=1S/C5H9NO5/c6-5(2-7,4(10)11)1-3(8)9/h7H,1-2,6H2,(H,8,9)(H,10,11)/t5-/m1/s1

InChI Key

YGLOQRWELYMJBX-RXMQYKEDSA-N

Isomeric SMILES

C(C(=O)O)[C@@](CO)(C(=O)O)N

SMILES

C(C(=O)O)C(CO)(C(=O)O)N

Canonical SMILES

C(C(=O)O)C(CO)(C(=O)O)N

synonyms

L-Aspartic acid, 2-(hydroxymethyl)- (9CI)

Origin of Product

United States

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